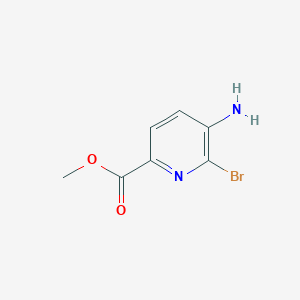

Methyl 5-amino-6-bromopicolinate

概要

説明

Methyl 5-amino-6-bromopicolinate is a chemical compound with the CAS Number: 797060-52-7 . It has a molecular weight of 231.05 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 390.1±37.0°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学的研究の応用

Synthesis and Biological Activity

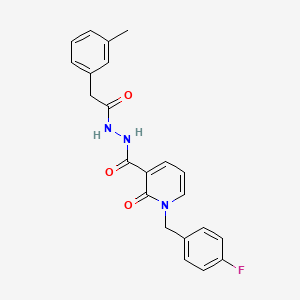

Methyl 5-amino-6-bromopicolinate is often involved in chemical reactions that lead to the synthesis of novel compounds with antimicrobial, anti-inflammatory, and potentially anticancer activities. For example, a study by Al-Abdullah et al. (2014) discusses the synthesis of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. These compounds, derived from reactions involving similar brominated intermediates, displayed potent antibacterial activity against a variety of gram-positive and gram-negative bacteria, as well as dose-dependent anti-inflammatory activity in animal models (Al-Abdullah et al., 2014).

Role in Synthesizing Pyrrolo[2,3-d]pyrimidines

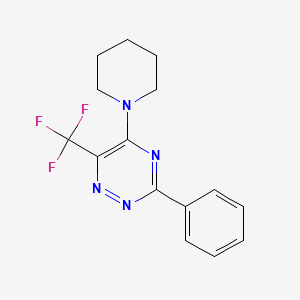

Another study highlights the use of copper/6-methylpicolinic acid catalyzed coupling reactions of substituted 5-bromopyrimidin-4-amines with alkynes to afford 2-chloro-pyrrolo[2,3-d]pyrimidines. This method, employing a similar brominated intermediate, allows for the introduction of various functional groups, showcasing the versatility of brominated picolinates in synthesizing complex heterocyclic compounds with potential pharmacological properties (Jiang et al., 2015).

Fluorescent Brightening Agents

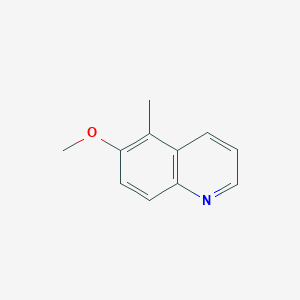

Research by Rangnekar and Shenoy (1987) on the condensation of 5-bromoisatin with aryl methyl ketones to produce 2-aryl-6-bromoquinolines, followed by ammonolysis to yield 6-amino-2-arylquinoline derivatives, explores the application of brominated derivatives in creating fluorescent brightening agents. Such applications suggest the potential of this compound and its related compounds in enhancing the properties of materials through chemical modification (Rangnekar & Shenoy, 1987).

Antimicrobial Activities

A study on the antimicrobial activities of amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline demonstrates the significance of brominated compounds in the development of new antimicrobial agents. These compounds exhibited significant activity against both gram-positive and gram-negative bacteria, highlighting the therapeutic potential of brominated picolinates in combating infectious diseases (Okide et al., 2000).

Safety and Hazards

Methyl 5-amino-6-bromopicolinate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

methyl 5-amino-6-bromopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRNYEXDPHWQLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2561733.png)

![3-Cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2561735.png)

![2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2561745.png)

![5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2561746.png)

![2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2561749.png)

![Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2561750.png)

![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B2561752.png)